Carbamic acid, (((((4-chloro-2-methylphenyl)imino)methyl)methylamino)thio)methyl-, 3-(1-methylethyl)phenyl ester
CAS No.: 104946-78-3
Cat. No.: VC18408727
Molecular Formula: C20H24ClN3O2S
Molecular Weight: 405.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 104946-78-3 |
|---|---|
| Molecular Formula | C20H24ClN3O2S |
| Molecular Weight | 405.9 g/mol |
| IUPAC Name | (3-propan-2-ylphenyl) N-[[(4-chloro-2-methylphenyl)iminomethyl-methylamino]sulfanylmethyl]carbamate |
| Standard InChI | InChI=1S/C20H24ClN3O2S/c1-14(2)16-6-5-7-18(11-16)26-20(25)23-13-27-24(4)12-22-19-9-8-17(21)10-15(19)3/h5-12,14H,13H2,1-4H3,(H,23,25) |
| Standard InChI Key | MBIQQXANVFPOHW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)Cl)N=CN(C)SCNC(=O)OC2=CC=CC(=C2)C(C)C |
Introduction
Chemical Identity and Structural Characteristics
The compound Carbamic acid, (((((4-chloro-2-methylphenyl)imino)methyl)methylamino)thio)methyl-, 3-(1-methylethyl)phenyl ester (CAS No. 104946-78-3) is a synthetic carbamate ester with a complex molecular architecture. Its structural features include:
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Core structure: A carbamic acid backbone (NH2COO−) esterified with a 3-isopropylphenyl group.
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Substituents:
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A 4-chloro-2-methylphenyl moiety linked via an imino (NH) group.
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A methylamino-thiomethyl (CH3NHSCH2−) side chain.
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Molecular and Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₄ClN₃O₂S | |
| Molecular Weight | 405.9 g/mol | |
| IUPAC Name | (3-propan-2-ylphenyl) N-[[(4-chloro-2-methylphenyl)iminomethyl-methylamino]sulfanylmethyl]carbamate | |
| Canonical SMILES | CC1=C(C=CC(=C1)Cl)N=CN(C)SCNC(=O)OC2=CC=CC(=C2)C(C)C | |
| InChIKey | MBIQQXANVFPOHW-UHFFFAOYSA-N |
The presence of multiple functional groups, including the imino, thioether, and carbamate ester linkages, confers unique reactivity and biological potential .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of this compound involves multi-step organic reactions:
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Formation of the imino linkage: Condensation of 4-chloro-2-methylaniline with formaldehyde to generate the Schiff base intermediate.
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Introduction of the thioether group: Reaction of the intermediate with methylamine and sulfur-containing reagents.
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Esterification: Coupling the resulting thioether-amine with 3-isopropylphenyl chloroformate.
Key Reaction Conditions
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Temperature: 60–80°C for imine formation.
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Catalysts: Acid catalysts (e.g., HCl) for Schiff base synthesis.
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Solvents: Polar aprotic solvents (e.g., DMF, THF) for esterification.
Chemical Reactivity and Stability
The compound exhibits distinct reactivity patterns due to its functional groups:
Hydrolysis
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Carbamate ester: Susceptible to alkaline hydrolysis, yielding 3-isopropylphenol and a thiourea derivative.
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Thioether linkage: Resistant to oxidation under mild conditions but reacts with strong oxidizing agents (e.g., H₂O₂) to form sulfoxides.
Thermal Stability
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Decomposition temperature: >200°C (TGA data).
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Primary degradation products: Chlorinated aromatic amines and sulfur dioxide.
Applications in Research
Medicinal Chemistry
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Enzyme inhibition: Demonstrates moderate activity against acetylcholinesterase (IC₅₀ = 12.3 μM) and urease (IC₅₀ = 18.9 μM).
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Antimicrobial potential: Shows bacteriostatic effects against Staphylococcus aureus (MIC = 64 μg/mL).
Agrochemical Development
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Pesticidal activity: Effective against Aphis gossypii (LC₅₀ = 45.2 ppm) in preliminary assays.
Comparative Analysis with Analogues
| Derivative | Molecular Weight (g/mol) | Bioactivity (IC₅₀, μM) |
|---|---|---|
| Target Compound | 405.9 | 12.3 (AChE) |
| Benzofuranyl ester analogue | 434.0 | 9.8 (AChE) |
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